molecular formula C14H19N3O B11464465 2-[1-(1,3-Benzoxazol-2-yl)piperidin-3-yl]ethanamine

2-[1-(1,3-Benzoxazol-2-yl)piperidin-3-yl]ethanamine

Cat. No.: B11464465
M. Wt: 245.32 g/mol
InChI Key: OHMBBYMYBGRIMD-UHFFFAOYSA-N
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Description

2-[1-(1,3-benzoxazol-2-yl)-3-piperidyl]-1-ethanamine is a complex organic compound that features a benzoxazole ring fused with a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(1,3-benzoxazol-2-yl)-3-piperidyl]-1-ethanamine typically involves the condensation of 2-aminophenol with aldehydes or ketones to form the benzoxazole ring . This reaction is often catalyzed by metal catalysts such as FeCl3 under aerobic conditions . The piperidine moiety is then introduced through a subsequent reaction, often involving the use of piperidine derivatives and appropriate coupling agents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Solvent-free conditions and recyclable catalysts are often employed to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-[1-(1,3-benzoxazol-2-yl)-3-piperidyl]-1-ethanamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially at the piperidine nitrogen.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous medium.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-[1-(1,3-benzoxazol-2-yl)-3-piperidyl]-1-ethanamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[1-(1,3-benzoxazol-2-yl)-3-piperidyl]-1-ethanamine involves its interaction with specific molecular targets and pathways. For instance, it may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[1-(1,3-benzoxazol-2-yl)-3-piperidyl]-1-ethanamine stands out due to its unique combination of a benzoxazole ring and a piperidine moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H19N3O

Molecular Weight

245.32 g/mol

IUPAC Name

2-[1-(1,3-benzoxazol-2-yl)piperidin-3-yl]ethanamine

InChI

InChI=1S/C14H19N3O/c15-8-7-11-4-3-9-17(10-11)14-16-12-5-1-2-6-13(12)18-14/h1-2,5-6,11H,3-4,7-10,15H2

InChI Key

OHMBBYMYBGRIMD-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2=NC3=CC=CC=C3O2)CCN

Origin of Product

United States

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